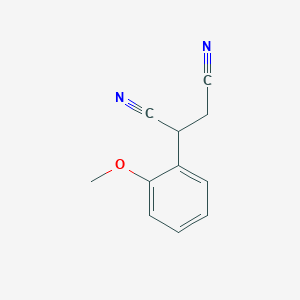

2-(2-Methoxyphenyl)butanedinitrile

説明

特性

分子式 |

C11H10N2O |

|---|---|

分子量 |

186.21 g/mol |

IUPAC名 |

2-(2-methoxyphenyl)butanedinitrile |

InChI |

InChI=1S/C11H10N2O/c1-14-11-5-3-2-4-10(11)9(8-13)6-7-12/h2-5,9H,6H2,1H3 |

InChIキー |

CBFSPHAEJBETSZ-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1C(CC#N)C#N |

製品の起源 |

United States |

準備方法

Classical Synthesis via Johnson et al. (1962)

Reaction Mechanism and Reagents

The primary method for synthesizing 2-(2-methoxyphenyl)butanedinitrile involves a nucleophilic substitution reaction. The protocol, originally described by Johnson et al. (1962), utilizes (Z)-ethyl-2-cyano-3-(2-methoxyphenyl)acrylate as the starting material. Sodium cyanide (NaCN) in an ethanol-water mixture facilitates the introduction of the second nitrile group via a stereospecific pathway.

Key reagents and their roles:

- (Z)-ethyl-2-cyano-3-(2-methoxyphenyl)acrylate : Provides the aryl backbone and one nitrile group.

- Sodium cyanide (NaCN) : Acts as the cyanide ion source for nitrile formation.

- Ethanol-water (1:1 v/v) : Serves as a polar protic solvent to stabilize intermediates.

Procedure and Conditions

The reaction proceeds under reflux conditions (≈78°C) for 4–6 hours, followed by cooling to room temperature. The crude product is extracted using ethyl acetate and washed with brine to remove residual NaCN. Yield optimization relies on maintaining anhydrous conditions during extraction.

Table 1: Synthesis Parameters for Johnson et al. Method

| Parameter | Specification |

|---|---|

| Starting material | (Z)-ethyl-2-cyano-3-(2-methoxyphenyl)acrylate |

| Cyanide source | NaCN (2.0 equiv) |

| Solvent system | Ethanol-water (1:1 v/v) |

| Reaction temperature | Reflux (78°C) |

| Reaction time | 4–6 hours |

| Workup | Ethyl acetate extraction, brine wash |

Crystallization and Purification

Solvent Evaporation Technique

Single crystals suitable for X-ray diffraction are obtained by slow evaporation of an ethanol solution at room temperature. This method produces crystals with a monoclinic P2₁/c space group, as confirmed by unit cell parameters (a = 12.393 Å, b = 5.405 Å, c = 15.216 Å, β = 102.947°).

Table 2: Crystallization Conditions

| Parameter | Specification |

|---|---|

| Solvent | Ethanol (≥99.5% purity) |

| Evaporation rate | 0.5 mL/day (controlled environment) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

Analytical Characterization

Spectroscopic Validation

- Infrared (IR) spectroscopy : Strong absorptions at ≈2240 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C–O–C of methoxy group).

- Nuclear Magnetic Resonance (NMR) :

Synthetic Efficiency and Challenges

Yield Optimization

While the Johnson et al. method is reliable, yields are moderately dependent on:

- Purity of (Z)-ethyl-2-cyano-3-(2-methoxyphenyl)acrylate.

- Strict control of NaCN stoichiometry (excess cyanide leads to side reactions).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot-scale studies suggest replacing batch reactors with continuous flow systems to enhance reproducibility. A proposed setup includes:

- Two pumps for reagent delivery (150 μL/min each).

- PFA tubing reactors (ID = 600 μm) to maintain laminar flow.

Table 3: Flow Chemistry Parameters

| Parameter | Specification |

|---|---|

| Reactor material | Perfluoroalkoxy (PFA) tubing |

| Flow rate | 300 μL/min |

| Residence time | 9.3 minutes |

| Catalyst | fac-Ir(ppy)₃ (2.0 mol%) |

化学反応の分析

Types of Reactions

2-(2-Methoxyphenyl)butanedinitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.

科学的研究の応用

Scientific Research Applications

2-(2-Methoxyphenyl)butanedinitrile serves as a building block in synthesizing complex organic molecules. Its structural features allow it to be modified and incorporated into various molecular architectures. The compound's role in synthesizing drugs highlights its importance in medicinal chemistry .

Case Studies

- Drug Synthesis Intermediate: this compound is an intermediate in drug synthesis .

- Synthesis and Crystallization: this compound can be synthesized from 2-methoxybenzaldehyde and used to produce single crystals suitable for X-ray diffraction studies . The process involves dissolving 2-methoxybenzaldehyde in ethanol, treating it with a 2-acetylpyridine/NaOH solution, and adding aqueous ammonia . The resulting precipitate is then filtered, washed, and recrystallized to obtain X-ray-quality crystals .

- Metal–Nitrile Bonding Research: Nitriles, including compounds like this compound, are significant in coordination chemistry for studying metal-ligand interactions . Research focuses on how nitrile substituents influence electronic properties, π-back-donation, and metal-nitrogen bond energies in complexes .

作用機序

The mechanism of action of 2-(2-Methoxyphenyl)butanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through various biochemical interactions, including binding to receptors or enzymes, and modulating signaling pathways . The exact mechanism can vary depending on the specific application and context.

類似化合物との比較

Structural Features :

- Crystal Structure: The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters: a = 12.393 Å, b = 5.405 Å, c = 15.216 Å, β = 102.947°, V = 993.3 ų . The butanedinitrile unit adopts a synclinal conformation, stabilized by weak C–H⋯N hydrogen bonds .

Synthesis :

The compound is synthesized via methods described by Johnson et al. (1962), involving condensation reactions of aryl precursors with nitrile derivatives .

Comparison with Similar Compounds

Structural Isomers: 2- vs. 3-Methoxyphenyl Substitution

The positional isomer 2-(3-Methoxyphenyl)butanedinitrile (C₁₁H₁₀N₂O) exhibits distinct structural and physicochemical properties due to the methoxy group’s orientation:

Key Insight : The 2-methoxy isomer’s synclinal conformation enhances steric accessibility for downstream reactions, making it preferable in synthesizing pyrrolidine-2,5-dione derivatives .

Functional Analogues: Butanedinitrile Derivatives

Example: (2Z)-Bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile (C₁₈H₁₆N₆S₂) :

Aryl-Substituted Bioactive Compounds: NBOMe Series

Examples : 25I-NBOMe, 25B-NBOMe, 25C-NBOMe :

- Shared Feature : 2-Methoxyphenyl group in the N-benzyl moiety.

- Divergent Properties: Application: NBOMes are potent hallucinogens (5-HT₂A receptor agonists), whereas this compound is non-psychoactive . Substituent Effects: The 2-methoxy group in NBOMes enhances receptor binding, while in dinitriles, it directs molecular conformation for synthetic utility .

Research Findings and Implications

- Crystallography : The synclinal vs. anticonformation dichotomy in methoxyphenyl-dinitriles underscores the role of substitution patterns in molecular packing and stability .

- Pharmaceutical Relevance : this compound’s optimized conformation enhances its efficiency as an intermediate, whereas positional isomers or functional analogues may require additional synthetic steps .

- Toxicity Contrast : Unlike NBOMes, the dinitrile lacks direct psychoactivity, emphasizing the criticality of functional group arrangement in biological activity .

Q & A

Q. What experimental methods are recommended for determining the crystal structure of 2-(2-Methoxyphenyl)butanedinitrile?

The crystal structure can be determined via single-crystal X-ray diffraction. Key parameters include:

- Space group : Monoclinic with cell dimensions , and .

- Refinement : Use SHELXL for least-squares refinement on , achieving and . Data collection via a Bruker SMART APEXII CCD area detector with graphite-monochromated radiation is advised .

- Validation : Cross-check with intermolecular interactions (e.g., C–H⋯N hydrogen bonds) to confirm packing stability .

Q. How does the conformation of this compound influence its reactivity?

The succinonitrile moiety adopts a cis conformation , with cyanide groups (N1–C10 and N2–C11) deviating from coplanarity. The methoxy group is nearly coplanar with the phenyl ring, minimizing steric hindrance and enabling hydrogen bonding. This conformation impacts solubility and intermolecular interactions, critical for designing synthetic pathways . Conformational analysis via crystallography or DFT calculations is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- IR Spectroscopy : Use linear-dichroic infrared (IR-LD) spectroscopy on oriented samples (e.g., suspended in nematic liquid crystals) to assign bands accurately. This method distinguishes vibrational modes of nitrile and methoxy groups, which overlap in conventional IR .

- Cross-Validation : Combine NMR (, ) with X-ray data to resolve ambiguities. For example, crystallographic data confirm dihedral angles between functional groups, aiding NMR peak assignments .

Q. What strategies are effective for utilizing this compound as a precursor in radiopharmaceuticals?

The compound’s nitrile groups enable radiolabeling (e.g., ) for PET tracers. For instance, derivatives like 18F-Mefway (a 5-HT receptor ligand) incorporate methoxyphenyl-dinitrile motifs. Key steps:

Q. How do intermolecular interactions affect the material properties of this compound?

The crystal packing is stabilized by C–H⋯N hydrogen bonds (e.g., C7–H7⋯N1, 2.57 Å). These interactions enhance thermal stability and influence dissolution kinetics. To study:

- Thermal Analysis : Perform DSC/TGA to correlate hydrogen bonding with melting/decomposition points.

- Solubility Studies : Compare experimental solubility in polar vs. nonpolar solvents with Hirshfeld surface analysis .

Methodological and Safety Considerations

Q. What precautions are advised for handling this compound given limited toxicity data?

- General Protocols : Treat as a hazardous nitrile derivative. Use PPE (gloves, goggles) and work in a fume hood.

- Waste Disposal : Neutralize with alkaline hydrogen peroxide before disposal.

- Data Gaps : Assume potential acute toxicity based on structural analogs (e.g., alkyl nitriles) and prioritize in vitro cytotoxicity assays .

Q. How can computational methods complement experimental studies of this compound?

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility.

- DFT Calculations : Model electronic transitions (UV-Vis) and vibrational spectra for comparison with experimental data .

- Docking Studies : Explore binding affinities for drug-target interactions, leveraging its role as a synthetic intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。